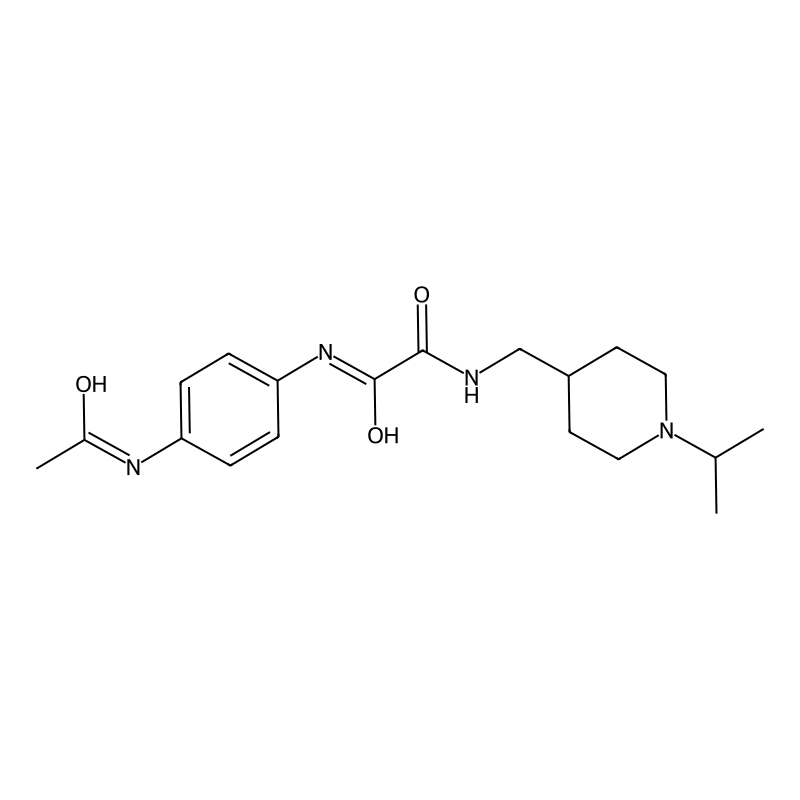

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-cancer properties:

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, also known as PF-06425464, is a small molecule that has been investigated for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those of breast, lung, and colon cancer. The mechanism of action of PF-06425464 is not fully understood, but it is believed to involve its interaction with a protein called MDM2. MDM2 is a negative regulator of the p53 tumor suppressor protein, which plays a critical role in cell cycle arrest and apoptosis (programmed cell death). By inhibiting MDM2, PF-06425464 may lead to the activation of p53 and the induction of cell death in cancer cells. [Source: National Cancer Institute ]

Clinical trials:

PF-06425464 has been evaluated in several clinical trials for the treatment of various types of cancer. However, these trials have not been successful, and the development of PF-06425464 has been discontinued. The reasons for the discontinuation of development are not fully clear, but they may be related to issues with efficacy or safety. [Source: National Cancer Institute ]

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Its molecular formula is , and it features a complex structure that includes an acetamidophenyl group and a piperidinyl moiety. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The synthesis of N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves the formation of oxalamide through the coupling of suitable amines with oxalic acid derivatives. Key reactions may include:

- Formation of the Oxalamide Linkage: The reaction between an amine and an oxalic acid derivative leads to the formation of the oxalamide bond.

- Acetylation Reaction: The introduction of the acetamido group can be achieved through acetylation of the corresponding amine.

- Piperidine Ring Modification: The isopropyl group can be introduced to the piperidine nitrogen via alkylation reactions.

These reactions are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of desired products and intermediates .

- Antinociceptive Effects: Related compounds have shown potential in pain relief mechanisms.

- Antidepressant Activity: Some oxalamides have been investigated for their impact on mood disorders.

- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The specific mechanisms of action would require further empirical studies to elucidate their pharmacodynamics and pharmacokinetics.

The synthesis methods for N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can include:

- Acceptorless Dehydrogenative Coupling: A method where ethylene glycol and amines react under specific conditions to yield oxalamides, as detailed in recent literature .

- Direct Coupling Reactions: Utilizing oxalic acid derivatives with appropriate amines in solvent systems that promote reaction efficiency.

- Sequential Reactions: Involving multiple steps where intermediates are formed and subsequently transformed into the final product.

These methods are optimized for yield and purity, often requiring careful control of reaction conditions such as temperature and time.

N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide may find applications in:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for analgesic or antidepressant therapies.

- Chemical Probes: For studying biological pathways or disease mechanisms in research settings.

- Material Science: Potential use in creating functional materials due to its unique chemical properties.

Interaction studies involving N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide would typically focus on:

- Protein Binding Affinity: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.

- Ligand-Receptor Interactions: Investigating its binding profiles with specific receptors related to pain or mood regulation.

- Metabolic Pathways: Analyzing how this compound is metabolized within biological systems, which influences its efficacy and safety profile.

Such studies are crucial for assessing the therapeutic potential and safety of new compounds.

Several similar compounds can be compared to N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, highlighting its uniqueness:

The uniqueness of N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds.